The compound 1-Acetyl-4-aminopiperidine, closely related to 4-aminopyridine (4-APYR), has garnered interest due to its potential effects on neurotransmitter release. Research has focused on the mechanisms by which 4-APYR and its analogues influence the release of acetylcholine (ACh) and dopamine (DA), two critical neurotransmitters in the central nervous system. Understanding the action of such compounds can have significant implications for the treatment of neurological disorders and the development of therapeutic agents.
In neuroscience research, these compounds serve as valuable tools for studying the mechanisms of neurotransmitter release and the role of voltage-dependent ion channels in synaptic transmission. The findings that 4-APYR's effects are calcium-dependent and blocked by TTX provide insights into the ionic processes underlying nerve excitation and neurotransmitter release.
Lastly, in pharmacology, understanding the properties that enable 4-APYR to cross the blood-brain barrier can inform the design of new drugs with improved central nervous system bioavailability. The ability to modulate the release of specific neurotransmitters without affecting others also opens up possibilities for developing more targeted pharmacological interventions with fewer side effects.
The studies on 4-aminopyridine have shown that it can increase the release of ACh from nerve terminals in the guinea-pig ileum by enhancing the volley output of the nerves. This effect is observed both at rest and during stimulation at various frequencies, with a more pronounced effect at lower frequencies. The action of 4-APYR is dependent on the presence of low concentrations of extracellular calcium ([Ca2+]0), but it can reduce the demand for [Ca2+]0 by the nerve terminals for the excitation-secretion coupling process. However, in the absence of [Ca2+]0 and in the presence of a calcium-chelating agent like EDTA, 4-APYR is ineffective. Additionally, the compound can counteract the depressive effects of excess magnesium on ACh release, and its effects are blocked by tetrodotoxin (TTX), indicating that its action is mediated through voltage-dependent sodium channels1.
In vivo studies in rats have further elucidated the differential effects of 4-APYR and its analogue 2,4-diaminopyridine (2,4-DAP) on neurotransmitter release. Both compounds can increase ACh release when administered directly into the striatum. However, only 4-APYR, and not 2,4-DAP, increases ACh release after peripheral administration, likely due to 4-APYR's greater lipid solubility and ability to cross the blood-brain barrier. Interestingly, the effect of 4-APYR on DA release is much less pronounced than its effect on ACh, and no significant change in DA release is observed after peripheral administration. This suggests that different neurotransmitter systems have varying sensitivities to the effects of 4-APYR2.
1-Acetyl-4-aminopiperidine is a heterocyclic organic compound of significant interest in medicinal chemistry and fine chemical synthesis. Characterized by a piperidine core—a six-membered saturated ring featuring one nitrogen atom—this molecule incorporates two functional handles: an acetyl group (-COCH₃) attached to the ring nitrogen (N1 position) and a primary amino group (-NH₂) at the C4 position. This dual functionality enables diverse chemical transformations, making it a versatile building block for pharmaceuticals, agrochemicals, and biochemical probes. Its molecular framework aligns with privileged scaffolds in drug discovery, as piperidine derivatives are prevalent in >20 classes of therapeutic agents [4]. The compound’s systematic exploration has accelerated due to its role in optimizing pharmacokinetic properties and targeting biologically relevant pathways, particularly in antiviral and antifungal domains [3] [7].
1-Acetyl-4-aminopiperidine (CAS RN: 160357-94-8) belongs to the 4-aminopiperidine subclass, where substituents at N1 and C4 dictate its chemical behavior. The piperidine ring adopts a chair conformation, with the acetyl group at N1 reducing the nitrogen’s basicity compared to unsubstituted 4-aminopiperidine. The C4 amino group exhibits typical aliphatic amine reactivity.
Systematic Nomenclature and Identifiers:
Table 1: Key Structural Identifiers
Identifier | Value | |
---|---|---|
CAS Registry Number | 160357-94-8 | |
InChI | InChI=1S/C7H14N2O/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5,8H2,1H3 | |
InChI Key | AWKOGAFRLOPNOP-UHFFFAOYSA-N | |
SMILES | CC(=O)N1CCC(N)CC1 | |
Common Synonyms | 1-Acetylpiperidin-4-amine; 4-Amino-1-acetylpiperidine; 1-(4-Amino-Piperidin-1-yl)-Ethanone | [2] [8] |
Spectral characterization (not detailed in sources) typically includes NMR (¹H/¹³C), IR, and mass spectrometry to confirm the carbonyl stretch (~1640–1670 cm⁻¹), amine protons (δ 2.5–3.0 ppm in D₂O), and molecular ion peak (m/z 142.1).
1-Acetyl-4-aminopiperidine is commonly isolated as a white to off-white crystalline solid or a colorless to light yellow oil, depending on purity [2] [8]. Its hydrochloride salt (CAS RN: 214147-48-5) is a solid with a defined melting point of 240–245°C, enhancing crystallinity for handling [6].
Key Physicochemical Parameters:
Table 2: Experimental Physicochemical Properties
Property | Value/Description | |
---|---|---|
Physical State | White solid (HCl salt: crystalline solid) | |
Melting Point | 240–245°C (HCl salt) | |
Boiling Point | Not reported | |
Solubility (Organic) | Soluble in MeOH, EtOH, DMSO, DCM | |
Solubility (Water) | Low (improves with acid salt formation) | |
LogP (Predicted) | ~0.2 (indicates moderate hydrophilicity) | [2] [6] [8] |
Stability Profile:The compound is hygroscopic and requires storage under inert conditions to prevent decomposition. Thermal stability is adequate for standard laboratory handling, but solutions degrade under prolonged exposure to light or oxygen. Metabolic instability is a recognized limitation: rat liver microsome studies indicate rapid degradation (half-life <2 minutes), highlighting susceptibility to oxidative deamination or cytochrome P450 metabolism [3]. This necessitates structural stabilization (e.g., steric shielding or fluorine substitution) in drug development contexts.
1-Acetyl-4-aminopiperidine emerged as a key intermediate in the 1990s, coinciding with advances in piperidine functionalization. Early routes relied on:
Its synthetic utility expanded significantly with the demand for HCV antivirals. In the 2010s, automated high-throughput screening identified 4-aminopiperidine derivatives as potent inhibitors of hepatitis C virus (HCV) assembly. The parent scaffold—1-(4-Aminopiperidin-1-yl)ethanone—served as a starting point for structure-activity relationship (SAR) campaigns. Key optimizations included:
Table 3: Evolution of Synthetic Applications
Era | Primary Role | Key Advance | |
---|---|---|---|
1990s–2000s | Building block for alkaloid synthesis | Standardization of acylation protocols | |
2010s–Present | Antiviral/antifungal scaffold | SAR-driven optimization for HCV assembly inhibition and ergosterol biosynthesis disruption | [3] [7] |
Notably, modern routes emphasize atom economy and catalysis. For example, palladium-catalyzed hydrogenation of pyridines enables one-pot synthesis of polysubstituted piperidines, though not yet directly applied to 1-acetyl-4-aminopiperidine [4]. The compound remains commercially available (purity: 95–97%) from fine chemical suppliers, reflecting its industrial relevance [2] [8].
Recent applications include its use in developing antifungals targeting Candida and Aspergillus species. Here, the 4-amino group is functionalized with lipophilic chains (e.g., dodecyl) to enhance penetration into fungal membranes and inhibit ergosterol biosynthesis enzymes (sterol C14-reductase/C8-isomerase) [7]. This illustrates its enduring role in rational drug design.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7